Lamellarin H

Description

Overview and Structural Classification of Lamellarins

The structural diversity within the lamellarin family allows for their classification into distinct types based on their core skeleton. nih.govnih.gov

Lamellarins are broadly categorized into two main structural groups: Type I and Type II. nih.govnih.gov

Type I: These lamellarins feature a fused polycyclic system, typically a pentacyclic 14-phenyl-6H- mdpi.combenzopyrano[4',3':4,5]pyrrolo[2,1-a]isoquinolin-6-one framework. researchgate.netbenthamdirect.comnih.gov Type I is further subdivided based on the saturation of the piperidine (B6355638) ring within the fused system. mdpi.com

Type Ia: Compounds in this subtype possess a saturated piperidine ring. mdpi.com Examples include lamellarins A, C, G, and J. mdpi.com

Type Ib: This subtype is characterized by an unsaturated piperidine ring. mdpi.com Lamellarins B, W, D, and H are examples of Type Ib lamellarins. mdpi.com

Type II: These lamellarins have a simpler, non-fused 3,4-diarylpyrrole-2-carboxylate ring system. researchgate.netbenthamdirect.comnih.gov Lamellarins O, P, Q, and R are examples of Type II lamellarins. nih.govrsc.org

A third type, Type III, has also been described, encompassing some water-soluble sulfated derivatives of Type I lamellarins. researchgate.net

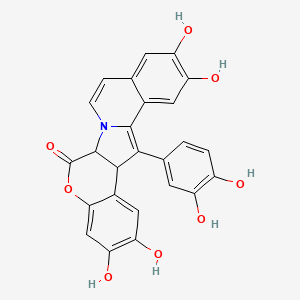

Lamellarin H belongs to the Type Ib classification, possessing a pentacyclic fused skeleton with an unsaturated piperidine ring. nih.govmdpi.com Its chemical structure is characterized by a chromeno-pyrrolo-isoquinoline skeleton. ontosight.ai A key feature of this compound is the presence of multiple hydroxyl groups attached to the phenyl ring and the isoquinoline (B145761) moiety. ontosight.ai Specifically, this compound has the chemical formula C₂₅H₁₇NO₈ and features a 14-(3,4-dihydroxyphenyl)-2,3,11,12-tetrahydroxy-6a,14a-dihydro-6H-chromeno[4',3':4,5]pyrrolo[2,1-a]isoquinolin-6-one structure. ontosight.ainih.gov Advanced NMR techniques, such as HMBC correlations, were utilized in 1996 to detail the structure assignment of this compound. nih.gov

Pentacyclic (Type I: Ia, Ib) and Monocyclic (Type II) Skeletons

Historical Context of Lamellarin Discovery

The pioneering work on lamellarin alkaloids began in 1985 with the isolation and identification of the first four members, lamellarins A–D, from the marine prosobranch mollusk Lamellaria sp. collected in Palau. researchgate.netnih.govmdpi.comnii.ac.jp This discovery was made by Faulkner, Clardy, and coworkers. nih.govmdpi.com Subsequently, in 1988, four additional members, lamellarins E–H, were identified during the chemical investigation of the marine ascidian Didemnum chartaceum from the Indian Ocean by Fenical, Clardy et al. nih.govmdpi.com The family continued to grow with the isolation of lamellarins I–M and lamellarin N triacetate in 1993 from another marine ascidian, Didemnum sp. nih.govmdpi.com The discovery of lamellarins from diverse marine organisms across various geographic regions highlights their widespread presence in the marine environment. researchgate.net

Significance in Marine Natural Products Research and Drug Discovery

Lamellarins hold significant importance in marine natural products research and drug discovery due to their unique structural features and a wide array of biological activities. nih.govbenthamdirect.comnih.gov These compounds have attracted attention from various scientific disciplines, including biochemistry, synthetic organic chemistry, pharmaceutical and medicinal chemistry, biology, pharmacology, and medicine. nih.govmdpi.com

The diverse biological properties exhibited by lamellarins include potent cytotoxicity, antitumor activity, reversal of multidrug resistance (MDR), inhibition of HIV-1 integrase, antibacterial activity, suppression of human aldose reductase (h-ALR2), inhibition of cell division, immunomodulation, and antioxidant properties. researchgate.netnih.govbenthamdirect.comnih.gov Lamellarin D, for instance, is recognized as a potent inhibitor of topoisomerase I and exhibits strong cytotoxic activity against tumor cell lines. nih.govwikipedia.orgresearchgate.net this compound has been identified as a lead compound for the inhibition of HIV-1 integrase. researchgate.net The promising biological activities of lamellarins, particularly their potential as anticancer and antiviral agents, make them valuable subjects for further research and potential drug development. ontosight.ainii.ac.jpnih.govrsc.org The limited availability of lamellarins from natural sources has also spurred considerable interest in their total synthesis and the development of synthetic analogues to explore structure-activity relationships and improve their pharmacological profiles. researchgate.netbenthamdirect.comnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

115982-22-4 |

|---|---|

Molecular Formula |

C25H17NO8 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

12-(3,4-dihydroxyphenyl)-7,8,16,17-tetrahydroxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-5,7,9,12,14,16,18,20-octaen-3-one |

InChI |

InChI=1S/C25H17NO8/c27-14-2-1-11(6-15(14)28)21-22-13-8-18(31)19(32)9-20(13)34-25(33)24(22)26-4-3-10-5-16(29)17(30)7-12(10)23(21)26/h1-9,22,24,27-32H |

InChI Key |

KIRMMCLRVYLQSV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C3C4=CC(=C(C=C4C=CN3C5C2C6=CC(=C(C=C6OC5=O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C4=CC(=C(C=C4C=CN3C5C2C6=CC(=C(C=C6OC5=O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lamellarin H; Lamellarine H; |

Origin of Product |

United States |

Biogeographical Distribution and Isolation Methodologies of Lamellarins

Marine Biological Sources

Lamellarin H, like other lamellarins, has been found in several types of marine organisms. researchgate.net The isolation of lamellarins from diverse sources suggests potential ecological relationships, such as the sequestration of these compounds by some organisms from their diet. nih.govresearchgate.netpublish.csiro.au

Molluscs (e.g., Lamellaria species)

The lamellarin skeleton was first identified in marine prosobranch molluscs of the genus Lamellaria. researchgate.netnih.govmdpi.comgoogle.com While Lamellarins A-D were initially isolated from Lamellaria sp., the presence of other lamellarins, potentially including this compound, in molluscs is suggested by the re-isolation of some lamellarins (A-D) from ascidians, which are a known food source for Lamellaria. nih.govresearchgate.netpublish.csiro.au This supports the hypothesis that molluscs may obtain these compounds through their diet. researchgate.netpublish.csiro.au

Ascidians/Tunicates (e.g., Didemnum chartaceum, Didemnum species)

Ascidians, also known as tunicates, are significant sources of lamellarins, including this compound. researchgate.netresearchgate.netresearchgate.net Lamellarins E-H were specifically identified during the chemical investigation of the marine ascidian Didemnum chartaceum. google.commdpi.comnih.gov Other Didemnum species have also yielded various lamellarins. researchgate.netnih.govpublish.csiro.aumdpi.commdpi.com

Sponges (e.g., Dendrilla cactos)

Marine sponges have also been reported as sources of lamellarins. researchgate.netresearchgate.netmdpi.com While Lamellarins O, P, Q, and R were obtained from Dendrilla cactos, this species is listed as a source of lamellarins in general, indicating the potential for other lamellarins, though the direct isolation of this compound specifically from Dendrilla cactos is not as explicitly stated as for Didemnum chartaceum in the provided search results focused on this compound. nih.govmdpi.commdpi.comsemanticscholar.org

Here is a summary table of marine biological sources from which lamellarins, including this compound, have been isolated:

| Organism Type | Genus/Species | Relevance to this compound |

| Mollusc | Lamellaria sp. | First source of lamellarin skeleton; likely sequesters from diet. researchgate.netnih.govresearchgate.netpublish.csiro.aumdpi.comgoogle.com |

| Ascidian (Tunicate) | Didemnum chartaceum | Explicitly identified source of Lamellarins E-H. google.commdpi.comnih.gov |

| Ascidian (Tunicate) | Didemnum sp. | Source of various lamellarins, including those related to this compound. researchgate.netnih.govpublish.csiro.aumdpi.commdpi.com |

| Sponge | Dendrilla cactos | Source of other lamellarins (O, P, Q, R); sponges are general sources of lamellarins. nih.govmdpi.commdpi.comsemanticscholar.org |

| Ascidian (Tunicate) | Didemnum obscurum | Source of other lamellarins (α, γ, ε, ζ, η, φ, χ). mdpi.com |

| Tunicate | Unidentified ascidian | Source of other lamellarins (T-X, Y 20-sulfate). mdpi.com |

| Tunicate | Didemnum ternerratum | Source of lamellarin sulfates. researchgate.net |

Geographic Collection Localities and Environmental Context

The collection localities for the marine organisms yielding lamellarins are geographically diverse, primarily spanning the Indo-Pacific region.

Didemnum chartaceum : This ascidian, a known source of Lamellarins E-H, was collected from the Indian Ocean, specifically on the atoll of Aldabra in the Republic of the Seychelles. nih.govgoogle.commdpi.com

Lamellaria sp. : The initial isolation of lamellarins (A-D) from Lamellaria sp. occurred near Koror, Palau. researchgate.net

Didemnum sp. : Various Didemnum species yielding lamellarins have been collected from locations such as Southwest Cay, off the North Queensland coast, and Little Broadhurst Reef on the Great Barrier Reef, Australia. nih.govmdpi.com Another Australian Didemnum sp. was collected near Durras, New South Wales. mdpi.com Collections have also been made off Wasp Island, New South Wales, and along the Northern Rottnest Shelf, Western Australia. researchgate.net An Indian ascidian, Didemnum obscurum, was collected in the Indian Ocean. mdpi.com An unidentified ascidian source was collected in the Arabian Sea. mdpi.com Didemnum ternerratum was collected from the Kingdom of Tonga in the Pacific. researchgate.net

Dendrilla cactos : This sponge, a source of other lamellarins, was collected from the coast off Durras, New South Wales, and in Bass Strait, Australia. nih.govmdpi.commdpi.comsemanticscholar.org

These locations represent diverse marine environments, including atolls, coastal areas, and reefs, highlighting the widespread distribution of lamellarin-producing organisms in tropical and subtropical waters.

Here is a summary table of geographic collection localities:

| Organism Type | Genus/Species | Geographic Location | Environmental Context (if specified) |

| Ascidian (Tunicate) | Didemnum chartaceum | Aldabra Atoll, Republic of the Seychelles, Indian Ocean nih.govgoogle.commdpi.com | Atoll |

| Mollusc | Lamellaria sp. | Near Koror, Palau researchgate.net | Marine |

| Ascidian (Tunicate) | Didemnum sp. | Southwest Cay, off North Queensland coast, Australia nih.govmdpi.com | Reef |

| Ascidian (Tunicate) | Didemnum sp. | Little Broadhurst Reef, Great Barrier Reef, Australia nih.gov | Reef |

| Ascidian (Tunicate) | Didemnum sp. | Near Durras, New South Wales, Australia mdpi.com | Coastal |

| Ascidian (Tunicate) | Didemnum sp. | Wasp Island, New South Wales, Australia researchgate.net | Coastal |

| Ascidian (Tunicate) | Didemnum sp. | Northern Rottnest Shelf, Western Australia researchgate.net | Shelf |

| Ascidian (Tunicate) | Didemnum obscurum | Indian Ocean mdpi.com | Marine |

| Tunicate | Unidentified ascidian | Arabian Sea mdpi.com | Marine |

| Tunicate | Didemnum ternerratum | Kingdom of Tonga, Pacific Ocean researchgate.net | Marine |

| Sponge | Dendrilla cactos | Coast off Durras, New South Wales, Australia nih.govmdpi.commdpi.comsemanticscholar.org | Coastal |

| Sponge | Dendrilla cactos | Bass Strait, Australia nih.gov | Marine |

Isolation methodologies for lamellarins generally involve extraction of the marine organism material, followed by various chromatographic techniques to purify the individual compounds. While specific detailed protocols for this compound isolation were not extensively detailed in the provided search results beyond general mentions of chemical investigation and extraction, the synthesis of this compound has been reported through various chemical routes, often involving the deprotection of precursor molecules. mdpi.commdpi.comnih.govresearchgate.netthieme-connect.com For example, one synthetic approach involved the deprotection of lamellarin D trimethyl ether to yield this compound. mdpi.com Another method involved the complete O-deprotection of a protected type Ib-lamellarin intermediate using BBr₃. mdpi.comnih.gov

Proposed Biosynthetic Pathways of Lamellarin Alkaloids

Precursor Compounds and Biogenetic Hypotheses

Current understanding suggests that lamellarin alkaloids are likely biosynthetically derived from sequential enzymatic transformations of aromatic amino acids, notably tyrosine and 3,4-dihydroxyphenylalanine (DOPA). researchgate.net One prominent hypothesis proposes that 4-hydroxyphenyl pyruvic acid serves as a key intermediate, potentially undergoing transamination to form tyrosine, which then enters the pathway leading to the lamellarin core structure. nih.govrsc.org This suggests a connection between primary metabolism (amino acid synthesis) and the secondary metabolic pathways leading to these complex alkaloids. The biogenetic relationship between different lamellarin types, including the pentacyclic (Type I and Ib, which includes Lamellarin H) and non-fused pyrrolic (Type II) structures, is also considered, with the Type II core potentially serving as a precursor to the more complex Type I core. nih.govrsc.org

Enzymatic Transformations and Key Intermediates

While specific enzymes involved in the biosynthesis of lamellarin alkaloids have not been extensively characterized, the proposed pathways imply a series of enzymatic transformations. These likely include processes such as oxidative coupling, cyclization reactions, and modifications of aromatic rings (e.g., hydroxylation and O-methylation). mdpi.com

Bioinspired synthetic strategies have provided insights into potential key intermediates and reaction steps that might mirror the natural biosynthetic process. For instance, approaches utilizing alpha-keto acids, such as pyruvic acid or 3-(4-methoxyphenyl) pyruvic acid, as starting materials in laboratory synthesis are considered biomimetic, suggesting that similar alpha-keto acid intermediates could be involved in the natural pathway. mdpi.comrsc.orgrsc.orgrsc.org The construction of the central pyrrole (B145914) core, a common feature in lamellarins, in bioinspired syntheses often involves intermediates like 1,4-dicarbonyls or beta-cyano ketones, which could potentially represent intermediates in the enzymatic assembly of the pyrrole ring in nature. rsc.orgrsc.orgrsc.org Oxidative phenol (B47542) coupling is another type of transformation frequently proposed in the biosynthesis of complex natural products like alkaloids and has been employed in biomimetic syntheses of lamellarins, hinting at its potential role in the enzymatic cascade. mdpi.com

Chemical Synthesis Strategies for Lamellarin H and Its Analogues

General Synthetic Approaches to the Lamellarin Skeleton

General strategies for building the lamellarin skeleton focus on the formation and subsequent fusion of the core heterocyclic units: the pyrrole (B145914) ring, the pyrrolo[2,1-a]isoquinoline (B1256269) system, and the lactone ring.

Pyrrole Ring Assembly Methodologies

The construction of the central pyrrole ring is a crucial step in lamellarin synthesis. Several methodologies have been employed, often involving the reaction of simpler precursors. One common approach utilizes the Paal-Knorr synthesis or its variants, reacting a 1,4-dicarbonyl compound with a nitrogen source like a primary amine or ammonia (B1221849) derivative. mdpi.com Another strategy involves metal-catalyzed cross-coupling reactions to assemble the substituted pyrrole core from halogenated or functionalized pyrrole precursors and aryl halides or boronates. mdpi.com For instance, Suzuki cross-coupling has been used to introduce aryl groups onto a bromopyrrole derivative. mdpi.com Some syntheses also employ [3+2] cycloaddition reactions to directly form the pyrrole ring from suitable 1,3-dipoles and dipolarophiles. mdpi.com

Construction of Fused Ring Systems (e.g., Pyrrolo[2,1-a]isoquinolines)

The pyrrolo[2,1-a]isoquinoline core, forming rings A, B, and C of the lamellarin structure, is typically constructed by cyclization reactions involving an isoquinoline (B145761) or dihydroisoquinoline precursor and a pyrrole-forming component. One method involves the reaction of dihydroisoquinolinium salts with activated methylene (B1212753) compounds, leading to the formation of the fused system. mdpi.com Bischler-Napieralski cyclization has also been employed in the preparation of dihydroisoquinolines which are then elaborated into the pyrrolo[2,1-a]isoquinoline scaffold. nih.gov Another strategy utilizes intramolecular cyclization reactions of substituted pyrroles bearing a tethered isoquinoline or precursor. mdpi.com Some approaches leverage C-H activation methodologies to construct the fused ring system. lookchem.com For example, ruthenium-catalyzed C-H/N-H activation followed by oxidative alkyne annulation has been used to assemble substituted pyrroles that can be further cyclized to the lamellarin core. lookchem.com

Below is a table summarizing some general pyrrole and pyrrolo[2,1-a]isoquinoline construction methods:

| Methodology | Key Reaction(s) | Application in Lamellarin Synthesis |

| Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyl with nitrogen source | Formation of the central pyrrole ring. mdpi.com |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki) | Coupling of aryl/heteroaryl halides/boronates | Arylation of pyrrole precursors. mdpi.com |

| Cyclization of Isoquinoline Derivatives | Reaction of isoquinolinium salts/dihydroisoquinolines | Formation of the fused pyrrolo[2,1-a]isoquinoline system. mdpi.comnih.gov |

| C-H Activation/Oxidative Annulation | Metal-catalyzed C-H/N-H activation, alkyne annulation | Assembly of substituted pyrroles and fused heterocycles. lookchem.com |

| [3+2] Cycloaddition | Reaction of 1,3-dipoles and dipolarophiles | Direct formation of the pyrrole ring. mdpi.com |

Lactone Ring Formation Strategies

The lactone ring (ring D) of the lamellarin skeleton is typically formed in the later stages of the synthesis. This involves the cyclization of a precursor molecule containing a carboxylic acid or ester and a hydroxyl group in the appropriate positions. Lactonization reactions can be achieved under various conditions, including acidic catalysis or using coupling reagents. mdpi.com Ullmann-like lactone formation mediated by copper catalysts has also been reported for completing the lamellarin core. nih.gov

Specific Total Synthesis Routes to Lamellarin H

Several total synthesis routes specifically targeting this compound have been reported, often employing a combination of the general strategies described above.

Biomimetic Approaches

Biomimetic syntheses aim to mimic proposed biosynthetic pathways in the organism from which the natural product was isolated. For lamellarins, including this compound, biomimetic approaches often involve oxidative coupling reactions of phenolic or catechol derivatives, which are plausible precursors in nature. acs.org One such approach features a sequence of oxidative reactions, including an AgOAc-mediated oxidative coupling to construct the pyrrole core and a Pb(OAc)4-induced oxidative cyclization to form the lactone. acs.org Kita's oxidation reaction has also been utilized in biomimetic routes to form the pyrrole-arene C-C bond. acs.org

[3+2] Cycloaddition Reactions (e.g., Azomethine Ylide-mediated)

[3+2] cycloaddition reactions, particularly those involving azomethine ylides, have proven to be powerful tools for the construction of the pyrrole ring and the fused lamellarin skeleton. In this approach, an azomethine ylide, a 1,3-dipole, reacts with a suitable dipolarophile to form a five-membered pyrrole ring. mdpi.comnih.gov Banwell and coworkers reported a convergent total synthesis of type I lamellarins, including this compound analogues, via an intramolecular [3+2] cycloaddition of an azomethine ylide derived from a dihydroisoquinolinium salt. mdpi.comrsc.org This strategy allows for the efficient construction of the fused pyrrolo[2,1-a]isoquinoline system and the pyrrole ring in a single step. mdpi.comnih.gov Faulkner and coworkers later modified this method to synthesize this compound, achieving the pyrrole-forming [3+2] cycloaddition and introducing the 5,6-double bond at a later stage. mdpi.com

A specific azomethine ylide-mediated synthesis of this compound involved the in situ formation of an azomethine ylide from a quaternary ammonium (B1175870) salt, followed by an intramolecular [3+2] cycloaddition reaction to yield the fused pyrrolocoumarin derivative, which served as a precursor to this compound after deprotection. mdpi.com

Below is a table summarizing some specific total synthesis routes to this compound:

| Research Group(s) | Key Strategy | Notable Features | Reported Yield (this compound) | Reference |

| Ishibashi et al. (1997) | N-ylide-mediated pyrrole formation, lactonization | First total synthesis of this compound. mdpi.comnih.govnii.ac.jp | 15% (5 steps from precursor) | mdpi.comnih.gov |

| Iwao et al. (1997) | N-ylide-mediated cyclization | Utilized a method for pyrrolo[2,1-a]isoquinoline synthesis. nii.ac.jp | 4% (10 steps from precursor) | nih.gov |

| Faulkner et al. (2002) | Modified Banwell [3+2] cycloaddition | Introduced the 5,6-double bond after cycloaddition. mdpi.com | 17% (overall) | mdpi.com |

| Jia et al. (2011) | Biomimetic oxidative coupling | Featured AgOAc and Pb(OAc)4 mediated oxidations. acs.org | Not specified for this compound (reported for Lamellarin D) | acs.org |

| Grob-type coupling approach | Base-promoted Grob-type coupling | Efficient construction of the pentacyclic skeleton. acs.org | 31% (3 linear steps) | acs.org |

| Ackermann et al. (2017) | Ru-catalyzed C-H/N-H activation | Step-economical synthesis via oxidative alkyne annulation. lookchem.com | Not specified for this compound (reported for derivatives) | lookchem.com |

Oxidative Coupling Reactions (e.g., AgOAc-mediated)

Oxidative coupling reactions play a crucial role in the synthesis of the lamellarin core, including that of this compound. An AgOAc-mediated oxidative coupling has been employed as a key step in constructing the pyrrole ring. nih.govnih.govcapes.gov.br For instance, a synthesis of this compound reported by Li et al. utilized an AgOAc-mediative oxidative coupling of 2-(4-isopropoxy-3-methoxyphenyl) acetaldehyde (B116499) with 2-(3-isopropoxy-4-methoxyphenyl) ethylamine, followed by cyclocondensation, to form a pyrrole derivative intermediate. nih.gov This highlights the utility of silver acetate (B1210297) in facilitating the formation of the core pyrrole structure through oxidative processes.

Cross-Coupling Reactions (e.g., Suzuki)

Cross-coupling reactions, particularly the Suzuki reaction, are widely used for introducing the aryl substituents onto the pyrrole core and assembling the complex lamellarin framework. nih.govnih.gov Suzuki cross-coupling of bromo-substituted pyrrole derivatives with appropriate boronic acids is a common strategy to build the diaryl or triaryl substituted pyrrole intermediates found in lamellarins. nih.gov For example, Suzuki cross-coupling has been used to furnish diarylpyrrole and triaryl-substituted pyrrole-2-carboxylate intermediates in the synthesis of lamellarin D trimethyl ether and this compound. nih.gov Another synthesis of lamellarin G trimethyl ether utilized three sequential halogenation/Suzuki cross-coupling reactions. nih.gov The Suzuki reaction's ability to form carbon-carbon bonds between aryl or vinyl groups makes it invaluable for constructing the highly substituted aromatic system of lamellarins.

Strategic Functional Group Transformations and Protecting Group Manipulations

The synthesis of this compound and its analogues necessitates strategic functional group transformations and the judicious use of protecting groups. nih.govnih.govnih.govresearchgate.net Protecting groups are temporarily introduced to block reactive functional groups, such as hydroxyls, during specific reaction steps to ensure chemoselectivity and prevent unwanted side reactions. Common protecting groups for alcohols include various ethers. After the desired transformations are complete, the protecting groups are selectively removed to reveal the native functional group. For example, selective deprotection of isopropyl groups using BCl₃ has been reported in the synthesis of lamellarin D and lamellarin η. mdpi.com In the synthesis of lamellarins D and H by Iwao et al., complete O-deprotection was achieved using BBr₃. nih.gov Functional group interconversions, such as oxidation reactions, are also critical. acs.org A synthesis of lamellarins D, H, and R and ningalin B features three oxidative reactions as key steps, including a Pb(OAc)₄-induced oxidative cyclization to form the lactone and Kita's oxidation to form a pyrrole-arene C-C bond. nih.govcapes.gov.bracs.org

Convergent and Divergent Synthetic Methodologies

One example of a convergent approach is the synthesis of a common intermediate used for the preparation of lamellarin G trimethyl ether. nih.gov Divergent synthesis has been demonstrated in the preparation of sulfated lamellarin α analogues from a common intermediate with differential protecting groups. nih.gov The choice between convergent and divergent strategies depends on the specific target molecule, the availability of starting materials, and the desired efficiency of the route. Some syntheses combine aspects of both approaches.

Challenges and Advancements in this compound Synthetic Chemistry

The synthesis of this compound and its analogues presents several challenges due to their complex polycyclic structure, multiple functional groups, and the need for regioselective transformations. nih.gov Early syntheses of this compound were often lengthy and involved numerous steps. nih.gov

Advancements in synthetic methodology have led to more concise and efficient routes. The development of new catalytic reactions, such as Ru-catalyzed C-H/N-H activation in oxidation alkyne annulation processes for pyrrole synthesis, has provided improved access to key intermediates. mdpi.com One-pot procedures, such as the electrocyclic ring closure of a 2-azapentadienyl anion, have been developed to efficiently construct the pyrrole core. acs.orgresearchgate.net The application of domino processes, like the one-pot [3+2] cycloaddition/elimination/aromatization sequence, has enabled the regioselective construction of the central pyrrole core in fewer steps. researchgate.net Despite these advancements, challenges remain in achieving high yields, controlling regioselectivity, and developing scalable syntheses for various lamellarin analogues.

Synthesis of this compound Analogues for Mechanistic Probes

The synthesis of this compound analogues is important for exploring structure-activity relationships and developing mechanistic probes to understand their biological functions. nih.govnih.govnih.govgoogleapis.commdpi.comuni-freiburg.demdpi-res.comresearchgate.net By systematically modifying the structure of this compound, researchers can investigate how different substituents and structural features influence activity and interaction with biological targets.

Analogues of lamellarins have been synthesized with variations in the substitution pattern of the aryl rings and modifications to the fused ring system. nih.govnih.govnih.gov These synthetic efforts often employ similar strategies as the total synthesis of the parent compound, utilizing cross-coupling reactions, functional group transformations, and protecting group manipulations to build the desired structures. nih.govnih.govnih.gov For example, analogues of lamellarin D have been synthesized and tested for their antiproliferative activity. nih.gov The synthesis of sulfated lamellarin α analogues highlights the ability to create derivatives with altered properties and biological activities. nih.gov These synthesized analogues serve as valuable tools for probing the mechanisms of action of lamellarins and identifying key structural determinants of their biological effects.

Molecular Mechanisms of Action and Cellular Pathway Modulation

Multidrug Resistance (MDR) Modulation

Multidrug resistance (MDR), often driven by the overexpression of efflux pumps like P-glycoprotein and BCRP, poses a significant challenge in the effectiveness of chemotherapy. google.comgoogle.commdpi.comnih.gov Lamellarins, including this compound, have shown promise in modulating MDR. researchgate.netmdpi.comresearchgate.net

Numerous lamellarins have been reported to reverse MDR by inhibiting the activity of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netscispace.comnih.gov P-gp is a well-established efflux pump known to transport a broad spectrum of anticancer drugs out of cancer cells. nih.govscispace.comnih.gov Lamellarin I, for example, has been shown to directly inhibit P-gp-mediated drug efflux, leading to increased intracellular drug accumulation and restored chemosensitivity in resistant cell lines. researchgate.netwindows.net Lamellarin O has also been identified as a selective inhibitor of BCRP-mediated drug efflux. mdpi.com Although comprehensive studies detailing this compound's specific interactions and reversal capabilities against P-gp and BCRP are not as extensively documented as for some other lamellarins, the ability to modulate these efflux pumps is a recognized characteristic of the lamellarin class, suggesting that this compound likely contributes to MDR reversal through similar mechanisms. researchgate.netresearchgate.netresearchgate.net

The primary mechanism by which lamellarins circumvent drug efflux involves inhibiting the function of these drug transporter proteins. researchgate.netnih.govscispace.com By blocking the efflux activity, lamellarins can increase the intracellular concentration of co-administered chemotherapy drugs that are substrates for these pumps, thereby restoring their cytotoxic efficacy in resistant cancer cells. researchgate.netgoogle.comgoogle.comwindows.net The chemical structure of lamellarins, particularly their lipophilicity and specific substituents, is believed to be crucial for their interaction with and modulation of these membrane-bound transporters. researchgate.net

HIV-1 Integrase Inhibition (Specific to this compound and Lamellarin α 20-sulfate)

This compound and lamellarin α 20-sulfate are specifically recognized for their inhibitory activity against HIV-1 integrase. researchgate.netmdpi.comresearchgate.netontosight.ainih.govnih.govnih.govacs.orgresearchgate.net HIV-1 integrase is an essential enzyme for the HIV replication cycle, catalyzing the integration of the viral DNA into the host cell's genome. nih.govacs.org Lamellarin α 20-sulfate has been shown to inhibit both the terminal cleavage and strand transfer steps catalyzed by HIV-1 integrase in in vitro assays. mdpi.comnih.govacs.org It also demonstrated inhibition of early events in the HIV replication process in cell culture. nih.govacs.org While this compound exhibits potent inhibition of HIV-1 integrase, lamellarin α 20-sulfate was noted for having a more favorable therapeutic index. researchgate.net The presence of the sulfate (B86663) group appears to be important for the anti-HIV activity of lamellarin α 20-sulfate, although it may impact cellular uptake. mdpi.com Mechanistic studies suggest that lamellarin α 20-sulfate may bind to a site on the integrase enzyme that involves multiple domains. nih.govacs.org

Other Mechanistic Pathways and Cellular Responses

In addition to their roles in MDR modulation and HIV-1 integrase inhibition, lamellarins, including potentially this compound, are involved in other cellular processes that contribute to their biological activities.

The induction of cellular senescence has been identified as a mechanism of action for lamellarin D in cancer cells. researchgate.netmedkoo.comresearchgate.netmdpi.comnih.gov Cellular senescence is characterized by a stable arrest of the cell cycle and can act as a barrier to cancer progression or contribute to the tumor microenvironment. researchgate.net Lamellarin D-induced senescence is associated with the inhibition of topoisomerase I activity and the generation of intracellular reactive oxygen species (ROS). medkoo.comresearchgate.netnih.gov Notably, this induction of senescence by lamellarin D can occur even in the absence of functional mitochondria. nih.gov While the direct evidence for this compound specifically inducing senescence is not as extensively detailed in the provided search results, the induction of cellular senescence is a recognized mechanism within the lamellarin class, suggesting it as a potential pathway influenced by this compound. researchgate.netmedkoo.comresearchgate.net

DNA Interaction Studies

This compound, a marine-derived pyrrole (B145914) alkaloid, has been investigated for its interactions with DNA, primarily in the context of its potential biological activities, including anticancer and antiviral effects. Research indicates that lamellarins, as a class, can interact with DNA through various mechanisms, notably intercalation and the stabilization of specific DNA structures like G-quadruplexes, as well as by inhibiting enzymes that act on DNA, such as topoisomerase I and HIV-1 integrase.

Studies on lamellarin D, a closely related analogue, provide insights into the likely DNA interaction profiles of other lamellarins, including this compound, due to their shared pentacyclic framework nih.govvliz.benii.ac.jp. Molecular modeling and experimental data suggest that the planar hexacyclic chromophore of lamellarin D is well-suited for intercalation between DNA base pairs vliz.be. This intercalation is stabilized by stacking interactions with adjacent base pairs vliz.beacs.org. While Lamellarin D has been shown to be a weak DNA binder via intercalation, this interaction is considered important for its ability to stabilize topoisomerase I-DNA complexes vliz.becapes.gov.br.

Lamellarins, including this compound, have been identified as inhibitors of DNA topoisomerase I nih.govnih.govmdpi.com. Topoisomerase I is an essential enzyme that relieves torsional strain in DNA during processes like replication and transcription by transiently breaking and rejoining single DNA strands nii.ac.jp. Lamellarins can interfere with this process, leading to the accumulation of covalent DNA-topoisomerase I-drug complexes, which can result in DNA damage and apoptosis nii.ac.jp. Lamellarin D, for instance, has been shown to promote the conversion of supercoiled DNA into nicked DNA in the presence of topoisomerase I and stabilize the cleaved DNA-topoisomerase I complex nii.ac.jpcapes.gov.br. While Lamellarin D was found to be less efficient than camptothecin (B557342) at stabilizing these complexes, they exhibited slightly different sequence specificity profiles for DNA cleavage capes.gov.br.

Beyond topoisomerase I inhibition and intercalation, lamellarins have also been studied for their interaction with HIV-1 integrase, another enzyme crucial for viral replication that interacts with DNA nih.govnih.gov. Molecular docking studies on lamellarin analogues interacting with the HIV-1 integrase strand transfer complex suggest that these compounds can intercalate with DNA bases through pi-pi stacking interactions scienceopen.comnih.govresearchgate.net. Hydrogen bonding with specific amino acid residues of the integrase enzyme also contributes to the stabilization of the complex scienceopen.comnih.govresearchgate.net.

Advanced Methodologies in Mechanistic Elucidation of Lamellarin H

Enzymological Analysis of Molecular Interactions

Enzymological analysis plays a vital role in characterizing the direct interaction between a compound and its target enzyme, providing insights into the kinetics and thermodynamics of binding and inhibition. For the lamellarin family, including Lamellarin H, such analyses have been applied to investigate their inhibitory effects on various enzymes involved in cancer progression and viral replication.

Lamellarins have been reported to inhibit several protein kinases relevant to cancer, such as cyclin-dependent kinases (CDKs), dual-specificity tyrosine phosphorylation activated kinase 1A (DYRK1A), casein kinase 1 (CK1), glycogen (B147801) synthase kinase-3 (GSK-3), and PIM-1. wikipedia.org Enzymological analysis, typically involving in vitro enzyme activity assays, is a primary method to determine the potency and selectivity of lamellarins against these kinases, often expressed as IC₅₀ values. wikipedia.org These studies help to establish a correlation between the chemical structure of different lamellarin analogs and their inhibitory activity, guiding the identification of more potent and selective kinase inhibitors within the lamellarin family. wikipedia.org

Beyond kinases, this compound has been identified as a lead compound for the inhibition of HIV-1 integrase, an enzyme critical for the replication of the human immunodeficiency virus. wikipedia.orgwikipedia.org Enzymological assays specifically designed to measure the strand transfer activity of HIV-1 integrase are employed to evaluate the inhibitory potential of this compound and its analogs. These experiments help to define the concentration-dependent inhibition and understand how modifications to the this compound structure affect its interaction with the integrase enzyme.

Co-crystal Structure Determinations of Lamellarin-Target Complexes

Determining the three-dimensional co-crystal structure of a small molecule bound to its protein target provides atomic-level details of the interaction, revealing the specific residues involved in binding and the conformational changes that may occur upon complex formation. This information is invaluable for understanding the molecular basis of inhibition or activation and for rational drug design.

While specific co-crystal structures of this compound bound to its targets were not extensively detailed in the retrieved literature, co-crystal structure determination is recognized as a highly valuable approach for understanding the interactions of lamellarins with enzymes like kinases. wikipedia.org Studies on other lamellarin analogs, such as Lamellarin D, have utilized molecular modeling and dynamics simulations based on known crystal structures of target enzymes (like human topoisomerase I in complex with other inhibitors) to propose binding modes and key interactions. citeab.comfishersci.ca These computational approaches, often guided by enzymological data, serve as a complementary tool when experimental co-crystal structures are not yet available, providing structural hypotheses about how lamellarins, including this compound, might interact with their targets. The ultimate goal is to obtain experimental co-crystal structures to definitively map these interactions.

For instance, molecular modeling studies of Lamellarin D with the topoisomerase I-DNA complex suggested hydrogen bonding interactions with specific amino acid residues of the enzyme. citeab.comfishersci.ca Such structural insights, derived from or aimed at co-crystal structures, are essential for understanding the molecular determinants of lamellarin activity and guiding the design of improved analogs.

Proteomic and Metabolomic Approaches for Target Identification

Proteomic and metabolomic approaches offer broader, system-wide perspectives on the cellular effects of a compound and can be powerful tools for identifying previously unknown targets or pathways affected by its activity.

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose abundance or modification status is altered, potentially highlighting direct or indirect targets. Quantitative chemical proteomics approaches, such as activity-based protein profiling (ABPP) coupled with mass spectrometry, can directly probe the interaction of a compound with enzymes in complex biological mixtures, aiding in target identification. arabjchem.org While the provided information does not detail specific proteomic studies solely focused on identifying this compound targets, proteomics is a recognized method for drug target identification in cancer research and for understanding the mechanisms of bioactive small molecules. arabjchem.orgresearchgate.netharvard.educiteab.com

Metabolomics is the comprehensive analysis of small-molecule metabolites within a biological system. Changes in the metabolome upon treatment with this compound can provide insights into affected metabolic pathways and potentially point to the enzymes or transporters that are being modulated. Metabolomic analysis can reveal metabolic alterations associated with disease mechanisms and aid in the discovery of functional targets. nih.govguidetopharmacology.orgnih.gov Targeted metabolomics focuses on predefined sets of metabolites, while untargeted approaches aim to capture a broader range of metabolic changes. nih.gov These approaches can be used to understand how a compound perturbs cellular metabolism, which can indirectly lead to the identification of its molecular targets or the pathways through which it exerts its effects. Although specific metabolomic studies solely focused on this compound target identification were not highlighted, metabolomics is increasingly applied in drug discovery to understand the mechanisms of action of compounds. nih.gov

Collectively, enzymological analysis, co-crystal structure determinations (both experimental and computationally guided), and proteomic and metabolomic approaches represent advanced methodologies that provide complementary layers of information for the comprehensive mechanistic elucidation of compounds like this compound. Their application, often in an integrated manner, is essential for fully understanding the molecular basis of this compound's biological activities and advancing its potential therapeutic applications.

Future Directions and Research Perspectives for Lamellarin H

Rational Design and Synthesis of Mechanistic Probes and Optimized Analogues

Future research on Lamellarin H involves the rational design and synthesis of mechanistic probes and optimized analogues. nih.govnii.ac.jp This approach aims to create derivatives with enhanced potency, selectivity, and potentially altered pharmacokinetic properties. nih.govnii.ac.jp Synthetic strategies have been developed to access the lamellarin core and various analogues, providing a foundation for this work. nih.govnih.govresearchgate.netmdpi.commdpi.com The synthesis of modified this compound analogues allows for structure-activity relationship (SAR) studies to identify the key structural features responsible for specific biological activities. nih.govnii.ac.jpmdpi.com For example, modifications to the core structure and peripheral substituents can yield insights into their impact on target binding and cellular effects. nih.govnii.ac.jpmdpi.com

Elucidation of Remaining Uncharacterized Molecular Mechanisms

Despite progress, the complete spectrum of molecular mechanisms underlying this compound's biological activities remains to be fully elucidated. nih.govmdpi.com While some lamellarins, including this compound, have shown activity against targets like topoisomerase I and HIV-1 integrase, their pleiotropic nature suggests involvement of additional pathways. nih.goveurekaselect.comnih.govnih.gov Research is needed to identify and characterize these uncharacterized mechanisms. This could involve comprehensive cell-based assays, biochemical studies, and advanced techniques such as proteomics and metabolomics to map the cellular pathways influenced by this compound. Understanding these mechanisms is crucial for predicting potential synergistic interactions and developing strategies to overcome resistance. tandfonline.comresearchgate.net

Development of Selective Modulators for Specific Kinases and Topoisomerases

Lamellarins have been shown to inhibit various protein kinases in addition to their effects on topoisomerases. nih.govmdpi.comnih.govresearchgate.net this compound has demonstrated activity against Molluscum contagiosum virus topoisomerase. eurekaselect.comnih.gov A key future direction is the development of selective modulators targeting specific kinases or topoisomerases. mdpi.com Given that this compound can inhibit multiple kinases and topoisomerases, designing analogues with improved selectivity for particular targets could lead to more precise therapeutic interventions with reduced off-target effects. nii.ac.jpmdpi.com This involves further SAR studies and rational design to identify structural modifications that confer selectivity towards desired kinase or topoisomerase isoforms. nii.ac.jpmdpi.com

Q & A

Q. What are the key synthetic strategies for Lamellarin H, and how do they ensure structural fidelity?

this compound is synthesized via convergent strategies involving pyrrole intermediates and lactonization. A common approach utilizes 1,3-dipolar cycloaddition to construct the pyrrole core, followed by Suzuki-Miyaura coupling for aryl group introduction and lactone ring closure to finalize the pentacyclic structure . Critical steps include regioselective functionalization of the pyrrole ring and chromatographic purification to isolate stereoisomers. Researchers should validate synthetic intermediates using HRESIMS and 2D NMR (e.g., COSY, HMBC) to confirm regiochemistry and avoid structural ambiguities .

Q. What spectroscopic methods are essential for characterizing this compound and resolving structural ambiguities?

HRESIMS and NMR are foundational for molecular formula verification and functional group identification. For complex cases (e.g., trisubstituted benzene rings in derivatives), 2D NMR techniques like ROESY and HMBC are critical to assign substituent positions . For example, HMBC correlations between methoxy protons and aromatic carbons can resolve ambiguous oxygenation patterns in lamellarin sulfates .

Q. Which in vitro models are prioritized for initial bioactivity screening of this compound?

Standard cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or HepG2) are used to evaluate antiproliferative activity. Topoisomerase I inhibition assays (via plasmid relaxation assays) are recommended due to this compound's structural similarity to lamellarin D, a known topoisomerase inhibitor . Researchers should include positive controls (e.g., camptothecin) and assess IC values in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability without compromising yield?

Transition-metal-catalyzed C–H functionalization (e.g., cobalt-catalyzed arylations) reduces step count and improves atom economy. For example, imidate-assisted C–H activation enables direct coupling of pyrrole and aryl precursors, bypassing traditional protecting-group strategies . Researchers should monitor reaction kinetics (via TLC/LC-MS) and optimize catalyst loading (e.g., 5–10 mol% Ru or Co) to balance efficiency and cost .

Q. How can structural discrepancies in Lamellarin derivatives be resolved during synthesis?

Discrepancies often arise from regioisomeric lactone formation or sulfate group positioning. Comparative NMR analysis with known analogs (e.g., lamellarin κ vs. θ) and X-ray crystallography of crystalline intermediates can clarify substitution patterns . For sulfated derivatives, ion-pair chromatography (e.g., using tetrabutylammonium salts) improves separation efficiency .

Q. What experimental designs are recommended to study this compound’s dual inhibition of topoisomerase I and HIV-1 entry?

Use a combination of:

- Topoisomerase I assays : Measure DNA relaxation inhibition at varying concentrations (0.1–10 μM) .

- HIV-1 entry assays : Employ pseudotyped viral vectors with luciferase reporters to quantify fusion inhibition .

- Confocal microscopy : Track cellular uptake of fluorescently labeled this compound derivatives to correlate intracellular concentration with activity .

Q. How should structure-activity relationship (SAR) studies be structured to enhance this compound’s antiviral activity?

Focus on modifying the D-ring and sulfate groups:

- Introduce electron-withdrawing groups (e.g., -NO) on the D-ring to enhance DNA intercalation .

- Synthesize sulfated analogs and evaluate their anti-HIV activity using single-round infection assays. Note that pentacyclic sulfates (e.g., lamellarin α 20-sulfate) show higher activity than non-sulfated or ring-opened analogs .

Q. How can contradictory cytotoxicity data for this compound derivatives be addressed?

Contradictions often stem from assay variability or impurity profiles. Mitigate this by:

- Standardizing cell culture conditions (e.g., passage number, serum batch) .

- Purifying compounds to >95% purity (HPLC-UV/ELSD) and characterizing degradation products via LC-MS .

- Reporting IC values with 95% confidence intervals from dose-response curves .

Q. What strategies ensure reproducibility in this compound’s biological assays?

- Detailed protocols : Publish full experimental conditions (e.g., buffer pH, incubation time) in supplementary materials .

- Reference standards : Use commercially available lamellarin D as a benchmark for cytotoxicity assays .

- Data transparency : Share raw datasets (e.g., NMR spectra, dose-response curves) in public repositories .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by this compound. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.